1-Phenyl-3-pyridin-4-ylurea is an organic compound with significant biological activity, particularly in the field of cancer research. This compound is classified as a urea derivative and is noted for its potential as an antiproliferative agent against various human cancer cell lines. The compound's structure features a phenyl group attached to a pyridine ring through a urea linkage, which contributes to its unique properties.
1-Phenyl-3-pyridin-4-ylurea can be sourced from various chemical suppliers and is often utilized in research settings. It is classified under the category of heterocyclic compounds due to the presence of the pyridine ring. The chemical formula for 1-Phenyl-3-pyridin-4-ylurea is C12H10N2O, and its CAS number is 1932-35-0, which identifies it uniquely in chemical databases.
The synthesis of 1-Phenyl-3-pyridin-4-ylurea can be achieved through several methods, with one common approach involving the reaction of phenyl isocyanate with 4-aminopyridine. This reaction typically occurs under mild conditions and in the presence of a solvent such as dichloromethane or ethanol.
In industrial settings, continuous flow reactors may be employed to enhance consistency and scalability in production, allowing for efficient solvent recovery and recycling to minimize environmental impact.
The molecular structure of 1-Phenyl-3-pyridin-4-ylurea consists of a phenyl group (C6H5) attached to a pyridine ring (C5H4N) via a urea functional group (NH2CO). The arrangement allows for specific interactions with biological targets.
C1=CC=CC=C1NC(=O)N2=CC=CN=C2
.1-Phenyl-3-pyridin-4-ylurea undergoes several types of chemical reactions, which include:
Common reagents and conditions for these reactions include:
The primary target for 1-Phenyl-3-pyridin-4-ylurea is the Tyrosine-protein kinase ABL1, which plays a crucial role in cell signaling pathways related to growth and proliferation. The compound is believed to interact with this protein, potentially inhibiting its function, which leads to reduced cell proliferation.
Research indicates that 1-Phenyl-3-pyridin-4-ylurea exhibits significant antiproliferative activity against various human cancer cell lines, suggesting its potential therapeutic applications in oncology .
These properties are critical for determining the bioavailability and efficacy of the compound in biological systems.
1-Pheynl-3-pyridin-4-yurea has several applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7